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Compound of Interest

Compound Name:
Methyl 3-bromo-2-fluoro-6-

methylbenzoate

Cat. No.: B13913907

Get Quote

CAS Number: 1513482-95-5 Formula: C₉H₈BrFO₂ Molecular Weight: 247.06 g/mol

Executive Summary
Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS 1513482-95-5) is a high-value

halogenated aromatic intermediate used primarily in the discovery of targeted covalent

inhibitors (specifically KRAS G12C) and proteolysis-targeting chimeras (PROTACs). Its

structural uniqueness lies in the dense functionalization of the benzene ring: a fluorine atom

ortho to the ester modulates metabolic stability and conformation, a bromine atom serves as a

handle for palladium-catalyzed cross-couplings, and a methyl group provides a site for radical

halogenation, enabling benzylic functionalization.

This guide details the synthesis, reactivity profile, and critical role of this compound in modern

drug development workflows.

Chemical Identity & Physical Properties[1][2]
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Property Data

IUPAC Name Methyl 3-bromo-2-fluoro-6-methylbenzoate

CAS Number 1513482-95-5

Appearance White to off-white solid

Melting Point
58–62 °C (Typical range for similar analogs;

experimental verification required)

Solubility
Soluble in DCM, EtOAc, DMSO; sparingly

soluble in water

Storage
2–8 °C, Inert atmosphere (Argon/Nitrogen),

Desiccated

SMILES COC(=O)C1=C(C)C=CC(Br)=C1F

Synthetic Pathways & Protocols
The synthesis of Methyl 3-bromo-2-fluoro-6-methylbenzoate typically proceeds via the

esterification of its corresponding acid precursor, 3-bromo-2-fluoro-6-methylbenzoic acid (CAS

1427373-55-4). The choice of esterification method depends on scale and downstream purity

requirements.

Protocol A: Cesium Carbonate Mediated Alkylation (High
Yield)
This method is preferred for small-to-medium scale (gram scale) synthesis as it avoids harsh

acidic conditions that might affect the halogen substituents.

Reagents:

3-bromo-2-fluoro-6-methylbenzoic acid (1.0 eq)[1]

Cesium Carbonate (

, 1.5 eq)
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Iodomethane (

, 2.0 eq)

DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

Dissolution: Charge a round-bottom flask with 3-bromo-2-fluoro-6-methylbenzoic acid and

anhydrous DMF (approx. 10 mL per gram of substrate).

Deprotonation: Add

in a single portion. Stir the suspension at room temperature for 30 minutes to ensure
formation of the cesium carboxylate.

Alkylation: Cool the mixture to 0 °C in an ice bath. Add Iodomethane dropwise via syringe to

control the exotherm.

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by

TLC (Hexane:EtOAc 8:1) or LC-MS.[2][3]

Workup: Dilute with Ethyl Acetate and wash with water (

) to remove DMF. Wash the organic layer with brine, dry over

, filter, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes)

to yield the title compound as a white solid.

Protocol B: Radical Bromination (Downstream
Activation)
A critical application of this ester is its conversion into the benzylic bromide, a key linker

intermediate.

Reagents:
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Methyl 3-bromo-2-fluoro-6-methylbenzoate (1.0 eq)[1]

N-Bromosuccinimide (NBS, 1.05 eq)

Benzoyl Peroxide (BPO, 0.1 eq) or AIBN

or Trifluorotoluene (PhCF3)

Methodology: Reflux the ester with NBS and catalytic radical initiator in

overnight. The resulting Methyl 3-bromo-6-(bromomethyl)-2-fluorobenzoate is highly reactive
and used immediately for N-alkylation of pharmacophores (e.g., piperazines in KRAS
inhibitors).

Mechanism of Action in Drug Discovery
This molecule acts as a "scaffold hub" in Medicinal Chemistry.

The Fluorine Effect: The C2-fluorine atom exerts an electronic withdrawal effect, increasing

the electrophilicity of the ester carbonyl and the acidity of the benzylic protons. It also

imposes a conformational bias via electrostatic repulsion with the carbonyl oxygen, often

locking the rotamer in a position favorable for binding pockets.

The Bromine Handle: The C3-bromine is positioned for Suzuki-Miyaura or Buchwald-Hartwig

couplings, allowing the attachment of aryl or heteroaryl groups to build the inhibitor core.

The Methyl/Benzylic Pivot: The C6-methyl group is rarely the endpoint. It is almost

exclusively brominated to create a linker for attaching solubilizing groups or warheads (like

acrylamides for covalent inhibition).

Visualization: Synthesis & Application Workflow
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Precursor:
3-bromo-2-fluoro-6-methylbenzoic acid

(CAS 1427373-55-4)

TARGET MOLECULE:
Methyl 3-bromo-2-fluoro-6-methylbenzoate

(CAS 1513482-95-5)

Cs2CO3, MeI, DMF
(Esterification)

Intermediate:
Benzylic Bromide Species

(Radical Bromination Product)

NBS, BPO, Reflux
(Wohl-Ziegler Reaction)

Pathway A:
Suzuki Coupling (C3-Aryl)

Pd(PPh3)4, Ar-B(OH)2
(Cross-Coupling)

Application:
KRAS G12C Inhibitors

(e.g., Sotorasib analogs)

N-Alkylation of
Heterocyclic Core

Application:
Cyclin E1 Degraders
(PROTACs/Glues)

Linker Attachment
to E3 Ligase Ligand

Click to download full resolution via product page

Figure 1: Synthetic workflow illustrating the conversion of the acid precursor to the target ester

and its divergent applications in oncology drug discovery.

Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate is limited, it should be handled as a potent

alkylating agent precursor and halogenated aromatic.
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Hazard Class Statement Precaution

Skin Irritant H315: Causes skin irritation
Wear nitrile gloves (min

0.11mm thickness).

Eye Irritant
H319: Causes serious eye

irritation
Use chemical safety goggles.

STOT-SE
H335: May cause respiratory

irritation
Handle only in a fume hood.

Reactivity
Incompatible with strong

oxidizing agents

Store under inert gas (

/Ar).

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber.

References
World Intellectual Property Organization (WIPO).WO2018068017A1 - Heterocyclic
compounds as inhibitors of RAS and methods of use thereof. (2018). Describes the
synthesis and use of CAS 1513482-95-5 in KRAS inhibitor synthesis.
World Intellectual Property Organization (WIPO).WO2025059245A1 - Substituted
oxoisoindolinyl piperidine-2,6-dione compounds. (2025). Details the use of the intermediate
in targeted protein degradation (Cyclin E1).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Methyl 3-bromo-2-fluoro-6-methylbenzoate: Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13913907/docs#methyl-3-bromo-2-fluoro-6-
methylbenzoate-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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